2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxy group and a diazepane ring bearing a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methoxy-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Diazepane Ring Formation: The diazepane ring can be constructed by reacting a suitable diamine with a dihaloalkane under basic conditions.
Attachment of the Cyclopropanesulfonyl Group: The final step involves the sulfonylation of the diazepane nitrogen with cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazepane ring, potentially leading to ring opening or hydrogenation of the nitrogen atoms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methoxy-1,3-benzothiazole may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics, useful in fields like electronics or materials science.
Mechanism of Action
The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methoxy-1,3-benzothiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The cyclopropanesulfonyl group could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
- 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methyl-1,3-benzothiazole
Uniqueness
Compared to similar compounds, 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-5-methoxy-1,3-benzothiazole stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-5-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-12-3-6-15-14(11-12)17-16(23-15)18-7-2-8-19(10-9-18)24(20,21)13-4-5-13/h3,6,11,13H,2,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMGBFOHSQVOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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